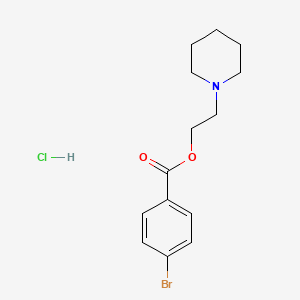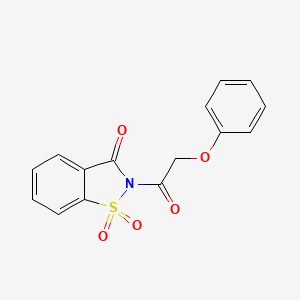![molecular formula C21H22N2O2 B4924231 1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B4924231.png)
1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-butoxy-5-methylaniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound .
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is often carried out in large-scale reactors with precise control over temperature and pH. Continuous flow synthesis methods are also employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.
Substitution: Reactions typically involve reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds .
科学的研究の応用
1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in staining techniques for visualizing biological tissues.
Medicine: Investigated for potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor
作用機序
The mechanism of action of 1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization, affecting the compound’s binding affinity and activity. In biological systems, the compound can interact with cellular components, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- 1-[(2-methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(3-methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(4-methoxyphenyl)diazenyl]naphthalen-2-ol
Uniqueness
1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol is unique due to its specific substituents, which influence its chemical reactivity, stability, and applications. The butoxy and methyl groups enhance its solubility and potential for industrial applications compared to its methoxy-substituted counterparts .
特性
IUPAC Name |
1-[(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-13-25-20-12-9-15(2)14-18(20)22-23-21-17-8-6-5-7-16(17)10-11-19(21)24/h5-12,14,24H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHNUXYCXWSPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4924164.png)
![(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B4924170.png)
![Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4924172.png)


![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4924210.png)

methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4924223.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B4924236.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B4924237.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)
